N6,N6-Dimethyladenosine
Overview
Description
It is a trace amine with a structure similar to other phenethylamines and catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . Phenylethanolamine is known for its strong cardiovascular activity and has been used as a drug to produce topical vasoconstriction .
Synthetic Routes and Reaction Conditions:
Reduction of 2-nitro-1-phenyl-ethanol: An early synthesis method involves the reduction of 2-nitro-1-phenyl-ethanol.
Reduction of benzoyl cyanide: A more recent synthesis method providing better yield involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Synthesis from 4-nitrobenzyl bromide: This method involves an S_N2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated hydrochloric acid and amination by the Leukart reaction.
Types of Reactions:
Oxidation: Phenylethanolamine can undergo oxidation reactions.
Reduction: It can be reduced to form various derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions: Often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation products: Can include phenylacetaldehyde or phenylacetic acid.
Reduction products: Can include various phenylethanolamine derivatives.
Substitution products: Can include N-alkyl or N-acyl derivatives of phenylethanolamine.
Biochemical Analysis
Biochemical Properties
N6,N6-Dimethyladenosine plays a crucial role in the regulation of RNA, affecting various aspects including transcription, translation, processing, and metabolism . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with methyltransferase-like 3 (METTL3), a microprocessor protein .
Cellular Effects
The methylation of this compound is highly associated with numerous cellular processes, playing important roles in the development of physiological processes and diseases . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of RNA transcription, translation, processing, and metabolism . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
Phenylethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its role as a trace amine and its interactions with neurotransmitter systems.
Medicine: Investigated for its cardiovascular effects and potential therapeutic uses.
Industry: Used in the development of β-adrenergic agonists for animal husbandry.
Mechanism of Action
Phenylethanolamine exerts its effects primarily through its interaction with adrenergic receptors. It acts as a β-adrenergic agonist, stimulating these receptors to produce vasoconstriction and other cardiovascular effects . The compound is also involved in the biosynthesis of epinephrine from norepinephrine through the action of the enzyme phenylethanolamine N-methyltransferase .
Comparison with Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine with stimulant effects.
Phenylpropanolamine: A sympathomimetic agent used as a decongestant.
Para-tolylpropanolamine: Another sympathomimetic agent with similar properties.
Uniqueness: Phenylethanolamine is unique due to its specific structure, which includes both an amino and a hydroxyl group on the ethyl chain, allowing it to participate in a variety of chemical reactions and interact with biological systems in distinct ways .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPGNPCZPYCLK-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949075 | |
Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-62-4 | |
Record name | N6-Dimethyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2620-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6),N(6)-Dimethyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyladenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N6,N6-DIMETHYLADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9766EW9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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